An In-depth Technical Guide to 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS: 156573-09-0)
An In-depth Technical Guide to 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS: 156573-09-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Fluorinated Aryl Halide
1-Bromo-4-ethoxy-2,3-difluorobenzene is a polysubstituted aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique arrangement of a reactive bromine atom, an ethoxy group, and two fluorine atoms on a benzene ring imparts a distinct combination of steric and electronic properties.[1] The presence of fluorine atoms is particularly noteworthy, as their incorporation into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 1-Bromo-4-ethoxy-2,3-difluorobenzene, offering insights for its effective utilization in research and development.
Physicochemical and Computational Properties
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its application. The properties of 1-Bromo-4-ethoxy-2,3-difluorobenzene are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇BrF₂O | [2] |
| Molecular Weight | 237.04 g/mol | [2] |
| Appearance | Off-white crystalline solid or colorless to light yellow liquid | [3] |
| Melting Point | 31 °C | [3] |
| Boiling Point | 222.7 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.533 - 1.534 g/cm³ | [2][3] |
| Refractive Index | 1.497 | [3] |
| Flash Point | 107.235 °C | [3] |
| Vapor Pressure | 0.149 mmHg at 25°C | [3] |
| LogP (calculated) | 3.126 | [3] |
| Topological Polar Surface Area | 9.2 Ų | [2] |
| Rotatable Bond Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Synthesis and Mechanistic Considerations
The most plausible and commonly referenced synthetic route to 1-Bromo-4-ethoxy-2,3-difluorobenzene is the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
Proposed Synthetic Pathway:
Caption: Synthetic route to 1-Bromo-4-ethoxy-2,3-difluorobenzene.
General Experimental Protocol: Williamson Ether Synthesis
The following is a generalized, self-validating protocol for the synthesis of 1-Bromo-4-ethoxy-2,3-difluorobenzene. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Materials:
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2,3-difluoro-4-bromophenol
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Ethyl bromide (or diethyl sulfate)
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Potassium carbonate (or another suitable base)
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Acetone (or another suitable polar aprotic solvent)
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Deionized water
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (or sodium sulfate)
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Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoro-4-bromophenol (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and acetone.
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Rationale: Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Acetone is a common solvent for this reaction as it is polar enough to dissolve the reactants but generally does not participate in the reaction.
-
-
Addition of Ethylating Agent: While stirring, add ethyl bromide (1.2-1.5 eq.) to the mixture.
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Rationale: Ethyl bromide is the electrophile that will be attacked by the phenoxide nucleophile in an SN2 reaction. A slight excess is often used to ensure complete consumption of the starting phenol.
-
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Rationale: Heating increases the reaction rate. Monitoring the reaction is crucial to determine the point of completion and to avoid the formation of byproducts from prolonged heating.
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-
Work-up: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure to remove the acetone. c. Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate) and wash with deionized water and then with brine.
- Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dries the organic layer. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Rationale: This step removes residual water from the organic phase.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 1-Bromo-4-ethoxy-2,3-difluorobenzene.
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Rationale: Purification is necessary to remove any unreacted starting materials and byproducts to achieve the desired purity of the final product.
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Reactivity and Applications
The bromine atom in 1-Bromo-4-ethoxy-2,3-difluorobenzene is the primary site for further chemical transformations, making it a versatile intermediate for introducing the 4-ethoxy-2,3-difluorophenyl moiety into larger molecules.
Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Illustrative Suzuki-Miyaura Coupling:
Caption: A representative Suzuki-Miyaura cross-coupling reaction.
Applications in Liquid Crystal Synthesis
A significant application of 1-Bromo-4-ethoxy-2,3-difluorobenzene is in the synthesis of liquid crystals. The difluorophenyl moiety is a common structural motif in liquid crystal molecules due to its influence on the material's dielectric anisotropy and other mesomorphic properties. For instance, a related compound, 4-bromo-2,3-difluorobenzaldehyde, is a known intermediate for novel liquid crystals, highlighting the importance of this substitution pattern in the field.[4] The bromo-functionality allows for the elongation of the molecular structure through cross-coupling reactions, a key step in creating the rod-like molecules characteristic of many liquid crystals.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet) and two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the neighboring fluorine and bromine atoms.
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¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).
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¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely with mutual coupling and coupling to adjacent protons.
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IR Spectroscopy: The infrared spectrum will likely exhibit characteristic C-H stretching vibrations of the aromatic ring and the ethyl group, C-O stretching of the ether linkage, and C-F and C-Br stretching vibrations.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-4-ethoxy-2,3-difluorobenzene.
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Hazard Statements: Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It may also be harmful if swallowed (H302).[6]
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Precautionary Statements:
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Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.
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Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
1-Bromo-4-ethoxy-2,3-difluorobenzene is a strategically important synthetic intermediate with significant potential in medicinal chemistry and materials science. Its versatile reactivity, primarily centered around the bromine atom, allows for its incorporation into a wide range of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in innovative research and development endeavors.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene.
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PubChem. (n.d.). 1-Bromo-2,3-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Shandong Promise New Material Co., Ltd. (n.d.). 156573-09-0|1-Bromo-4-ethoxy-2,3-difluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromophenetole. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102659546A - Novel liquid crystal intermediate 4-bromine-2,3-difluoro benzaldehyde.
- Google Patents. (n.d.). CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.
- Google Patents. (n.d.). US6174459B1 - Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device.
-
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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